![molecular formula C22H28N5O2+ B10758489 D-Phenylalanyl-N-{4-[amino(Iminio)methyl]benzyl}-L-Prolinamide](/img/structure/B10758489.png)
D-Phenylalanyl-N-{4-[amino(Iminio)methyl]benzyl}-L-Prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide is a synthetic dipeptide compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide typically involves the coupling of D-phenylalanine and L-proline derivatives. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like N-hydroxybenzotriazole to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
D-phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce modified peptides with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate interactions.
Industry: It is utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide involves its interaction with specific molecular targets, such as thrombin. The compound binds to the active site of thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the active site residues of thrombin .
Comparison with Similar Compounds
Similar Compounds
D-phenylalanyl-N-benzyl-L-prolinamide: This compound is structurally similar but lacks the amino(iminio)methyl group on the benzyl moiety.
L-phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide: This compound has the same functional groups but differs in the stereochemistry of the phenylalanine residue.
Uniqueness
D-phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide is unique due to its specific structural features, including the presence of the amino(iminio)methyl group and the D-configuration of the phenylalanine residue. These features contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N5O2+ |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[amino-[4-[[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]methyl]phenyl]methylidene]azanium |
InChI |
InChI=1S/C22H27N5O2/c23-18(13-15-5-2-1-3-6-15)22(29)27-12-4-7-19(27)21(28)26-14-16-8-10-17(11-9-16)20(24)25/h1-3,5-6,8-11,18-19H,4,7,12-14,23H2,(H3,24,25)(H,26,28)/p+1/t18-,19+/m1/s1 |
InChI Key |
VZFTWWJAUZOJDH-MOPGFXCFSA-O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)NCC3=CC=C(C=C3)C(=[NH2+])N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NCC3=CC=C(C=C3)C(=[NH2+])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


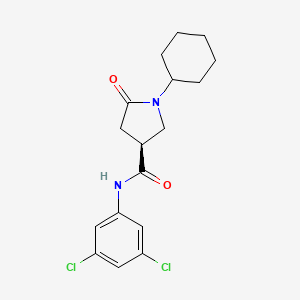
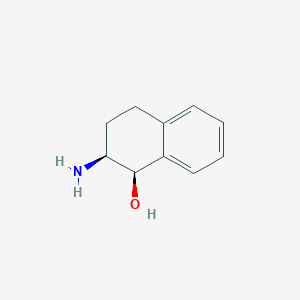
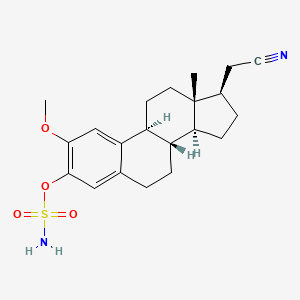
![[4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]-6-(Methylamino)pyrimidin-2-Yl}amino)phenyl]acetonitrile](/img/structure/B10758439.png)
![(1R)-2-{[Amino(imino)methyl]amino}-1-{4-[(4R)-4-(hydroxymethyl)-1,3,2-dioxaborolan-2-YL]phenyl}ethyl nicotinate](/img/structure/B10758440.png)
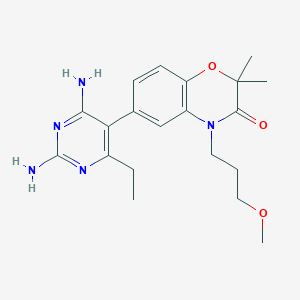
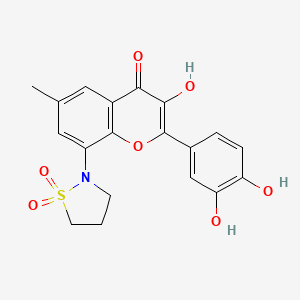

![3-((3-Bromo-5-O-Tolylpyrazolo[1,5-A]pyrimidin-7-Ylamino)methyl)pyridine 1-Oxide](/img/structure/B10758458.png)
![(5s)-2-{[(1s)-1-(4-Fluorophenyl)ethyl]amino}-5-(1-Hydroxy-1-Methylethyl)-5-Methyl-1,3-Thiazol-4(5h)-One](/img/structure/B10758462.png)
![2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B10758466.png)

![3-Hydroxypropyl 3-[({7-[amino(imino)methyl]-1-naphthyl}amino)carbonyl]benzenesulfonate](/img/structure/B10758485.png)
![3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)quinolin-2(1h)-One](/img/structure/B10758487.png)
